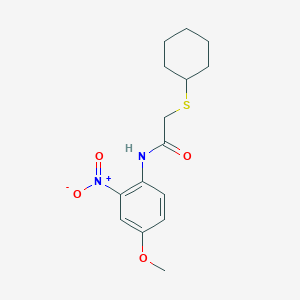
2-(cyclohexylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclohexylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound with a complex structure It consists of a cyclohexylsulfanyl group attached to an acetamide backbone, with a 4-methoxy-2-nitrophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the cyclohexylsulfanyl group: This can be achieved by reacting cyclohexylthiol with an appropriate halogenated precursor under basic conditions.
Attachment to the acetamide backbone: The cyclohexylsulfanyl group is then attached to an acetamide precursor through nucleophilic substitution reactions.
Introduction of the 4-methoxy-2-nitrophenyl group: This step involves the nitration of a methoxy-substituted benzene ring, followed by its attachment to the acetamide backbone through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(cyclohexylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(cyclohexylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(cyclohexylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its interaction with molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.
相似化合物的比较
Similar Compounds
2-(cyclohexylsulfanyl)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different reactivity and applications.
2-(cyclohexylsulfanyl)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which can affect its solubility and interaction with other molecules.
N-(4-methoxy-2-nitrophenyl)acetamide: Lacks the cyclohexylsulfanyl group, which can influence its chemical stability and biological activity.
Uniqueness
2-(cyclohexylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and methoxy groups, along with the cyclohexylsulfanyl moiety, makes it a versatile compound for various applications.
属性
IUPAC Name |
2-cyclohexylsulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-21-11-7-8-13(14(9-11)17(19)20)16-15(18)10-22-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEVDCZAISWHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5239848.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5239853.png)
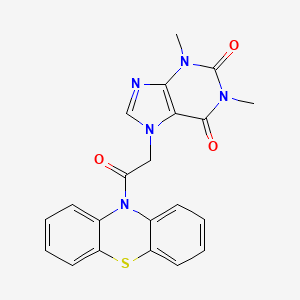
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5239891.png)
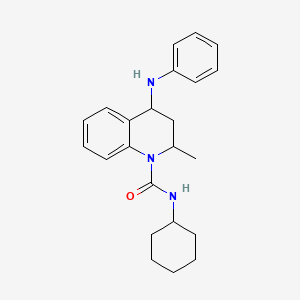
![N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5239902.png)
![N-[(3-methylphenoxy)acetyl]alanine](/img/structure/B5239914.png)
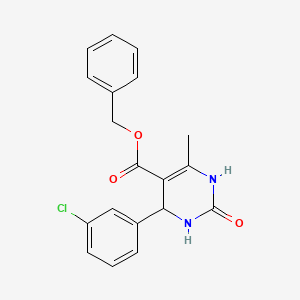
![6-amino-3-tert-butyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5239927.png)
![2-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5239932.png)
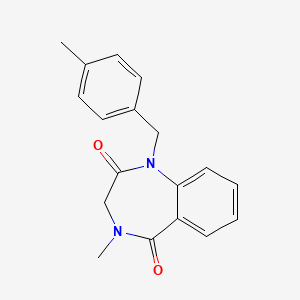
![4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate](/img/structure/B5239948.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5239954.png)
![2-bromo-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5239957.png)
